The compound has the following identifiers:
It falls under the category of tetrahydropyridine derivatives, which are often studied for their biological properties and potential therapeutic uses.
The synthesis of 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid can be achieved through various methods. A common approach involves the condensation reaction of benzylamine with a suitable carbonyl compound followed by cyclization to form the tetrahydropyridine ring.
The molecular structure of 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid features a fused bicyclic system comprising a six-membered tetrahydropyridine ring and a benzyl substituent at the nitrogen atom.
The compound can be represented using various structural notations:
1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid participates in several chemical reactions typical of carboxylic acids and nitrogen-containing heterocycles.
These reactions often require specific conditions such as heat or catalysts to proceed efficiently.
The mechanism of action for 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid is primarily linked to its interactions with biological targets such as enzymes and receptors.
Research indicates that this compound exhibits inhibitory effects on blood platelet aggregation, suggesting potential applications in cardiovascular medicine .
Mechanistic studies often involve kinetic analysis and binding affinity measurements to elucidate how this compound interacts at a molecular level with its targets.
1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid has several scientific applications:
The identification of 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid emerged from systematic investigations into tetrahydropyridine (THP) chemistry during the mid-to-late 20th century. This period witnessed intense interest in THP scaffolds following the discovery of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in 1982, a neurotoxic compound that selectively targets dopaminergic neurons and induces Parkinsonian symptoms [5]. MPTP’s mechanism—involving bioactivation by monoamine oxidase B to the pyridinium cation MPP⁺—highlighted the pharmacological relevance of 1,2,3,6-tetrahydropyridine derivatives [5]. Researchers subsequently synthesized structurally analogous compounds, including those with carboxylate functionalities at the C4 position, to explore structure-activity relationships. The benzyl group at nitrogen became a strategic modification to modulate lipophilicity and receptor interactions, leading to derivatives like 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid. Early synthetic routes relied on multistep sequences involving cyclization of aldehydes or ketones, followed by functional group interconversions. Commercial availability of derivatives (e.g., pinacol esters, hydrazides) from suppliers like Sigma-Aldrich further enabled biological studies [3] [4].
1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid belongs to the 1,2,3,6-tetrahydropyridine subclass, characterized by a six-membered heterocyclic ring containing one nitrogen atom and two non-adjacent double bonds (Δ1,2 and Δ3,4). This unsaturation pattern distinguishes it from isomeric forms like 1,2,3,4-tetrahydropyridine (saturated between C3-C4) or 2,3,4,5-tetrahydropyridine (saturated between C2-C3 and C4-C5) [5]. The compound exhibits three critical structural features:
Table 1: Structural Comparison of Select Tetrahydropyridine Derivatives
Compound Name | Substituents | Saturation Pattern | Key Functional Groups |
---|---|---|---|
1-Benzyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid | N1-Benzyl, C4-COOH | Δ1,2 and Δ3,4 | Carboxylic acid |
1-Benzyl-1,2,3,6-tetrahydropyridine | N1-Benzyl | Δ1,2 and Δ3,4 | None |
1-Benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine | N1-Benzyl, C4-(CH₂CH₂CH₂C₆H₅) | Δ1,2 and Δ3,4 | Alkyl chain, Phenyl |
MPTP | N1-Methyl, C4-Phenyl | Δ1,2 and Δ3,4 | Phenyl |
Derivatives such as 1-benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine (CAS 70152-27-1) illustrate how C4 modifications alter physicochemical properties and bioactivity [6]. The carboxylic acid group enables unique interactions compared to nonpolar analogs, such as enhanced water solubility or coordination with metal ions in enzyme active sites.
This compound serves as a versatile pharmacophore in central nervous system (CNS) and oncology therapeutics, leveraging the tetrahydropyridine ring’s ability to cross biological barriers and engage diverse targets:
Neuropharmacology Applications: The 1-benzyl-1,2,3,6-tetrahydropyridine scaffold exhibits structural similarity to dopamine reuptake inhibitors. For example, 1-benzyl-4-(3-phenylpropyl)-1,2,3,6-tetrahydropyridine acts as a potent dopamine transporter inhibitor, suggesting the core structure’s utility in modulating monoamine neurotransmission [6]. Additionally, THP derivatives demonstrate activity against gamma-aminobutyric acid (GABA) transporters. Although 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid itself has not been explicitly tested in GABA assays, structurally related 2-amino-tetrahydropyrimidine-5-carboxylic acids (e.g., ATPCA) are potent substrate-inhibitors of the betaine/GABA transporter 1 (BGT1), implicating the THP carboxylate chemotype in regulating inhibitory neurotransmission [9].
Anti-Inflammatory and Anticancer Properties: THP derivatives bearing carboxylic acids or their bioisosteres show promise as anti-inflammatory agents. Research indicates that substituents at C4 significantly influence cyclooxygenase-2 (COX-2) and interleukin inhibition [5]. In oncology, the C4-carboxylic acid enables conjugation with cytotoxic warheads or prodrug formulations. For instance, boronic ester derivatives (e.g., pinacol esters of THP-boronic acids) serve as intermediates in synthesizing proteasome inhibitors [3] [5].
Table 2: Pharmacological Activities of Tetrahydropyridine-4-carboxylic Acid Derivatives
Biological Activity | Structural Features | Mechanistic Insights | Reference |
---|---|---|---|
Dopamine reuptake inhibition | C4 alkylphenyl chain, N1-benzyl | Binds dopamine transporter with nanomolar affinity | [6] |
BGT1 substrate-inhibition | C4-COOH, 2-amino-tetrahydropyrimidine | Competitive uptake inhibition (IC₅₀ ~2.5 µM) | [9] |
Anti-inflammatory action | C4-COOH, N1-aryl/alkyl | Suppression of COX-2 and TNFα pathways | [5] |
Anticancer prodrug intermediate | C4-boronic ester, N1-benzyl | Inhibits proteasome-mediated protein degradation | [3] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: